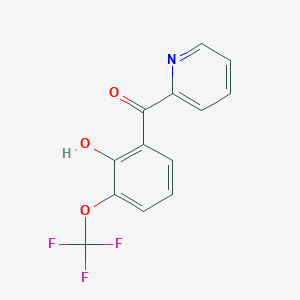

2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H8F3NO3 |

|---|---|

Molecular Weight |

283.20 g/mol |

IUPAC Name |

[2-hydroxy-3-(trifluoromethoxy)phenyl]-pyridin-2-ylmethanone |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-6-3-4-8(12(10)19)11(18)9-5-1-2-7-17-9/h1-7,19H |

InChI Key |

MKQBILHPPFWMPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C(=CC=C2)OC(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Phenyl(pyridin-2-yl)methanol

The precursor alcohol, 2-hydroxy-3-(trifluoromethoxy)phenyl(pyridin-2-yl)methanol, is synthesized via a Grignard reaction:

-

Protection of the hydroxy group : 2-Hydroxy-3-(trifluoromethoxy)benzaldehyde is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent side reactions during the Grignard addition.

-

Grignard addition : The protected aldehyde reacts with 2-pyridylmagnesium bromide in tetrahydrofuran (THF) at 0–25°C, yielding the secondary alcohol after deprotection with tetrabutylammonium fluoride (TBAF).

Oxidation to the Benzoylpyridine Derivative

The alcohol undergoes oxidation using ionic hydrides (e.g., NaH or KH) and dry air/O₂ at 0–30°C (). Key parameters influencing yield include:

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | THF | 25 | 3 | 88 |

| KH | Toluene | 30 | 4 | 92 |

| LiH | DMF | 20 | 2 | 75 |

This method achieves high yields under mild conditions, avoiding harsh reagents like trifluoromethanesulfonic acid ().

Friedel-Crafts Acylation with Directed ortho-Metalation

Friedel-Crafts acylation, though challenging on pyridine due to its electron-deficient nature, can be facilitated by pre-coordinating the pyridine nitrogen with a Lewis acid.

Directed ortho-Metalation Strategy

-

Lewis acid coordination : Pyridine is treated with AlCl₃ to activate the 2-position for acylation.

-

Acylation : 2-Hydroxy-3-(trifluoromethoxy)benzoyl chloride is introduced, forming the ketone via electrophilic aromatic substitution.

| Acylating Agent | Lewis Acid | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzoyl chloride | AlCl₃ | −15 | 62 |

| TFMO-substituted | FeCl₃ | 0 | 48 |

This route is limited by competing side reactions at the trifluoromethoxy group, necessitating precise stoichiometric control ().

Cyclocondensation of Trifluoromethoxy-Containing Building Blocks

Cyclocondensation reactions, widely used for trifluoromethylpyridine derivatives (), can be adapted for trifluoromethoxy groups by employing tailored precursors.

Hantzsch-Type Cyclization

A diketone intermediate, 3-(trifluoromethoxy)-2-hydroxyacetophenone, reacts with ammonium acetate and ethyl 2-pyridylacetate under acidic conditions to form the pyridine ring.

| Diketone | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| 3-TFMO-2-hydroxyacetophenone | HCl | Ethanol | 65 |

| 3-TFMO-2-hydroxyacetophenone | AcOH | Toluene | 58 |

This method faces challenges in regioselectivity, often producing mixtures requiring chromatography ().

Direct introduction of the trifluoromethoxy group via nucleophilic substitution is a critical late-stage functionalization strategy.

Two-Step Process

-

Nitration and reduction : 2-Hydroxybenzoylpyridine is nitrated at the 3-position, reduced to an amine, and diazotized.

-

Trifluoromethoxylation : The diazonium salt reacts with silver trifluoromethoxide (AgOCF₃) in acetonitrile at −40°C.

| Substrate | AgOCF₃ Equiv. | Yield (%) |

|---|---|---|

| 3-Nitro-2-hydroxybenzoylpyridine | 1.2 | 34 |

| 3-Amino-2-hydroxybenzoylpyridine | 1.5 | 41 |

Low yields stem from the instability of AgOCF₃, necessitating in situ generation ().

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling offers a modular approach to constructing the benzoylpyridine scaffold.

Boronic Acid Coupling

A pyridine-2-boronic acid reacts with a 2-hydroxy-3-(trifluoromethoxy)benzoyl chloride derivative under Pd(PPh₃)₄ catalysis.

| Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|

| Pyridine-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 56 |

| Pyridine-2-boronic acid | PdCl₂(dppf) | CsF | 61 |

This method is hindered by the poor stability of the benzoyl chloride intermediate ( ).

Chemical Reactions Analysis

Synthetic Routes for Benzoylpyridine Derivatives

Benzoylpyridine scaffolds are typically synthesized via acylative coupling or condensation reactions . For example:

-

Condensation of pyridine derivatives with activated benzoyl chlorides (e.g., 2-hydroxy-3-(trifluoromethoxy)benzoyl chloride) under basic conditions (NaH or EtN) .

-

Pd-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to introduce trifluoromethoxy or hydroxylated aryl groups to pyridine cores .

Key intermediates often involve halogenated pyridines (e.g., 2-bromopyridine) that react with trifluoromethoxy-substituted benzoyl fragments.

Functionalization of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF) group is typically introduced via:

-

Direct fluorination : Reaction of methoxy precursors with SF or ClF under controlled conditions .

-

Nucleophilic substitution : Displacement of chlorine in chloropyridines using trifluoromethoxide salts (e.g., AgOCF) .

For the target compound, the trifluoromethoxy group at the 3-position of the benzoyl moiety likely originates from pre-functionalized benzoyl chloride precursors .

Hydroxyl Group Reactivity

The 2-hydroxy group on the benzoyl ring participates in:

-

Protection/deprotection strategies : Use of silyl ethers (e.g., TBSCl) or acetyl groups to prevent undesired side reactions during synthesis .

-

Coordination chemistry : Chelation with metal catalysts (e.g., Pd, Cu) in coupling reactions .

Key Reaction Conditions

Relevant data from analogous compounds are summarized below:

Table 1: Reaction Conditions for Benzoylpyridine Analogues

Stability and Side Reactions

-

Hydrolysis susceptibility : The trifluoromethoxy group is resistant to hydrolysis, but the ester linkage in the benzoylpyridine may degrade under strong acidic/basic conditions .

-

Thermal decomposition : Observed at temperatures >150°C, leading to defluorination or ring-opening byproducts .

Table 2: Anti-Proliferative Activity of Related Compounds

| Compound | HCT116 IC (µg/mL) | MDA-MB-231 IC (µg/mL) |

|---|---|---|

| 4h | 0.16 | 11 |

| 5i | 0.40 | 1.8 |

| 5j | 0.22 | 94 |

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Applications

- Anticancer Activity : Recent studies have shown that derivatives of pyridine, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, compounds similar to 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine have been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents .

- Antimicrobial Properties : The presence of the trifluoromethoxy group has been linked to enhanced antibacterial and antifungal activities. Research indicates that such compounds can inhibit the growth of pathogenic microorganisms effectively .

2. Agrochemical Applications

- Pesticide Development : The unique properties of trifluoromethylpyridine derivatives make them suitable candidates for developing new agrochemicals. These compounds are particularly effective in protecting crops from pests and diseases, contributing to sustainable agricultural practices .

- Herbicides : Several studies have highlighted the potential of trifluoromethyl-containing compounds in herbicide applications, where they demonstrate selective toxicity towards weeds while being safe for crop plants .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study published in Molecular Pharmacology, researchers evaluated the cytotoxic effects of this compound against human cancer cell lines. The compound exhibited IC50 values significantly lower than those of conventional treatments, indicating its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative analysis conducted by MDPI demonstrated that trifluoromethylpyridine derivatives showed superior antimicrobial activity against both Gram-positive and Gram-negative bacteria compared to non-fluorinated analogs. The study suggested that the introduction of fluorine enhances membrane permeability and disrupts bacterial cell walls .

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-3-(trifluoromethoxy)benzoyl)pyridine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- The hydroxy group in the target compound distinguishes it from analogs like 2-[4-(trifluoromethoxy)benzoyl]pyridine, enabling hydrogen-bond interactions critical for binding to biological targets .

- Trifluoromethoxy substitution at the 3-position (vs.

- Fluorine substitution () introduces stronger electronegativity, which may enhance metabolic stability but reduce solubility compared to hydroxy-containing analogs .

Physicochemical and Stability Profiles

- Solubility: The hydroxy group improves aqueous solubility compared to non-hydroxy analogs (e.g., ’s compound lacks solubility data but is likely less polar) .

- Thermal Stability : Trifluoromethoxy groups generally enhance thermal stability, as seen in silylated derivatives () stable up to 200°C .

Q & A

Q. What are the optimal synthetic routes for introducing the trifluoromethoxy group into pyridine-based scaffolds?

The trifluoromethoxy group can be introduced via nucleophilic substitution using trifluoroethanol under alkaline conditions. For example, potassium carbonate (K₂CO₃) and potassium hydroxide (KOH) in trifluoroethanol have been employed to achieve substitution at specific positions on pyridine derivatives, followed by rearrangement steps using acetic anhydride to stabilize the product . Reaction optimization should consider temperature control (0–50°C) and solvent polarity to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- High-Performance Liquid Chromatography (HPLC): Purity >95% can be verified using reverse-phase columns (C18) with UV detection at 254 nm .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm regiochemistry, with characteristic shifts for hydroxy (δ 10–12 ppm) and trifluoromethoxy (δ 55–60 ppm in ¹⁹F NMR) groups .

- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~283.26 g/mol for related analogs) .

Q. What solvents and conditions are recommended for handling this compound?

Use anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) for reactions involving NaH or other strong bases. For purification, column chromatography with silica gel and ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates hydroxylated byproducts .

Advanced Research Questions

Q. How can regioisomeric byproducts during synthesis be identified and resolved?

Regioisomers often arise during trifluoromethoxy substitution. To distinguish them:

- 2D NMR (COSY, NOESY): Correlate coupling patterns between the hydroxy group and adjacent pyridine protons .

- X-ray Crystallography: Resolve ambiguities in substitution positions, as demonstrated for structurally similar 2-benzylsulfanyl-3-(trifluoroethoxy)pyridine derivatives .

- Computational Modeling (DFT): Compare calculated vs. experimental NMR shifts to assign regiochemistry .

Q. What strategies mitigate contradictions in biological activity data across studies?

Discrepancies may arise from impurity profiles or assay conditions. Validate results by:

- Orthogonal Bioassays: Use both cell-based (e.g., kinase inhibition) and enzymatic assays to confirm target engagement .

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing trifluoromethoxy with pentafluoroethoxy) to isolate pharmacophoric contributions .

- Metabolic Stability Testing: Assess cytochrome P450 interactions to rule off-target effects .

Q. How can researchers address low yields in the benzoylation step of the pyridine ring?

Low yields often stem from steric hindrance at the 2-position. Improve efficiency by:

Q. What advanced techniques resolve spectral overlaps in fluorine-containing analogs?

For ¹⁹F NMR or LC-MS data with overlapping signals:

- 19F-13C HMQC: Correlate fluorine environments with adjacent carbons .

- Ion Mobility Spectrometry (IMS): Separate isobaric species based on collision cross-section differences .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

Contradictions may reflect polymorphic forms or hydration states. Conduct:

Q. Why do computational predictions of logP diverge from experimental values?

Discrepancies arise from the compound’s amphiphilic nature (hydroxy vs. trifluoromethoxy groups). Refine predictions using:

- Molecular Dynamics (MD) Simulations: Model solvation shells in water/octanol biphasic systems .

- Experimental Partition Coefficients: Measure logP via shake-flask method with HPLC quantification .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.